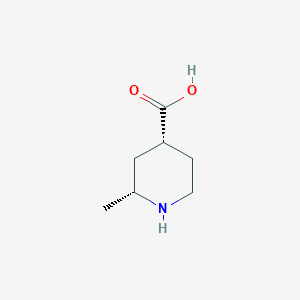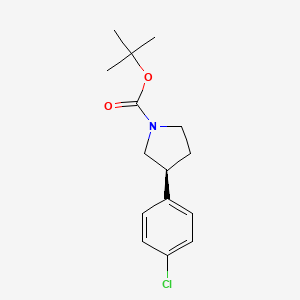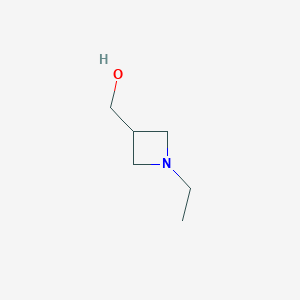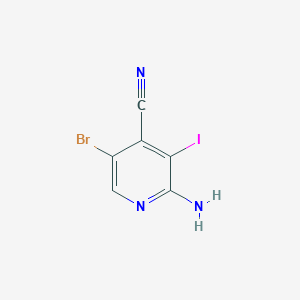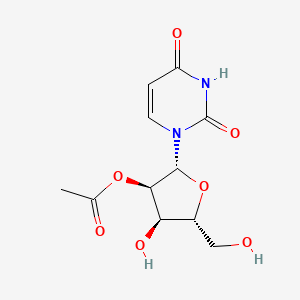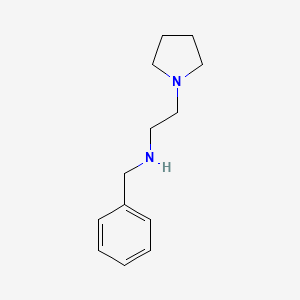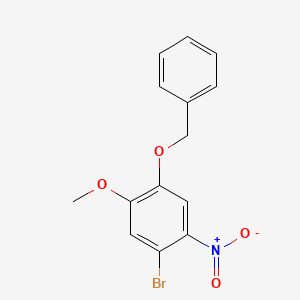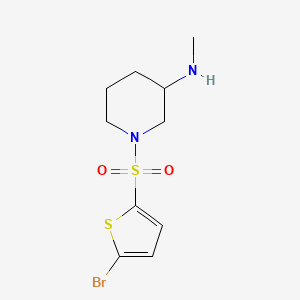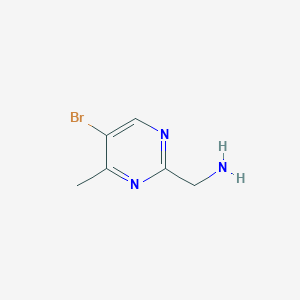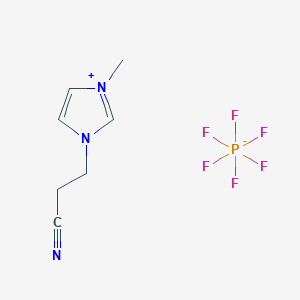
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ionic liquids are salts that are liquid at room temperature and have been studied extensively for their low volatility, high thermal stability, and ability to dissolve a wide range of substances . This particular compound is characterized by the presence of a cyanoethyl group and a hexafluorophosphate anion, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the alkylation of 1-methylimidazole with 2-chloroacetonitrile, followed by anion exchange with hexafluorophosphate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Nucleophilic substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and reduction: The imidazolium ring can be involved in redox reactions, which may alter the electronic properties of the compound.
Coordination chemistry: The hexafluorophosphate anion can coordinate with metal ions, forming complexes with potential catalytic applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted imidazolium salts, while redox reactions can produce imidazolium derivatives with altered oxidation states .
Wissenschaftliche Forschungsanwendungen
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) has been explored for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with various molecular targets and pathways. The imidazolium cation can engage in hydrogen bonding and electrostatic interactions with other molecules, influencing their reactivity and stability. The hexafluorophosphate anion can participate in coordination chemistry, forming complexes with metal ions that can act as catalysts in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-3-methylimidazolium hexafluorophosphate: Another imidazolium-based ionic liquid with similar properties but different alkyl chain length.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Similar ionic liquid with a different anion, offering distinct solubility and stability characteristics.
1-Methyl-3-octylimidazolium chloride: Imidazolium-based ionic liquid with a longer alkyl chain, affecting its viscosity and hydrophobicity.
Uniqueness
3-(2-Cyanoethyl)-1-methyl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to the presence of the cyanoethyl group, which imparts specific reactivity and solubility properties. This makes it particularly suitable for applications requiring high thermal stability and the ability to dissolve a wide range of substances .
Eigenschaften
Molekularformel |
C7H10F6N3P |
|---|---|
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
3-(3-methylimidazol-3-ium-1-yl)propanenitrile;hexafluorophosphate |
InChI |
InChI=1S/C7H10N3.F6P/c1-9-5-6-10(7-9)4-2-3-8;1-7(2,3,4,5)6/h5-7H,2,4H2,1H3;/q+1;-1 |
InChI-Schlüssel |
QFGKIKMCTCUYQC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CN(C=C1)CCC#N.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B15199862.png)
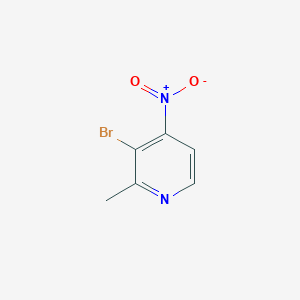
![N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B15199880.png)
